Benzeneacetamide, 3,4-dihydroxy-alpha-propyl-, (S)- (9CI)
Benzeneacetamide, 3,4-dihydroxy-alpha-propyl-, (S)- (9CI)
Brand Name:
Vulcanchem
CAS No.:
117406-76-5
VCID:
VC0049407
InChI:
InChI=1S/C11H15NO3/c1-2-3-8(11(12)15)7-4-5-9(13)10(14)6-7/h4-6,8,13-14H,2-3H2,1H3,(H2,12,15)/t8-/m0/s1
SMILES:
CCCC(C1=CC(=C(C=C1)O)O)C(=O)N
Molecular Formula:
C11H15NO3
Molecular Weight:
209.24 g/mol
Benzeneacetamide, 3,4-dihydroxy-alpha-propyl-, (S)- (9CI)
CAS No.: 117406-76-5
Main Products
VCID: VC0049407
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol
CAS No. | 117406-76-5 |
---|---|
Product Name | Benzeneacetamide, 3,4-dihydroxy-alpha-propyl-, (S)- (9CI) |
Molecular Formula | C11H15NO3 |
Molecular Weight | 209.24 g/mol |
IUPAC Name | (2S)-2-(3,4-dihydroxyphenyl)pentanamide |
Standard InChI | InChI=1S/C11H15NO3/c1-2-3-8(11(12)15)7-4-5-9(13)10(14)6-7/h4-6,8,13-14H,2-3H2,1H3,(H2,12,15)/t8-/m0/s1 |
Standard InChIKey | GDXQWRJYXZXWMT-QMMMGPOBSA-N |
Isomeric SMILES | CCC[C@@H](C1=CC(=C(C=C1)O)O)C(=O)N |
SMILES | CCCC(C1=CC(=C(C=C1)O)O)C(=O)N |
Canonical SMILES | CCCC(C1=CC(=C(C=C1)O)O)C(=O)N |
Synonyms | Benzeneacetamide, 3,4-dihydroxy-alpha-propyl-, (S)- (9CI) |
PubChem Compound | 5324670 |
Last Modified | Nov 11 2021 |
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